trans-4-Amino-1-boc-3-hydroxypiperidine

Catalog No.
S3704868
CAS No.
1007596-95-3
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Amino-1-boc-3-hydroxypiperidine

CAS Number

1007596-95-3

Product Name

trans-4-Amino-1-boc-3-hydroxypiperidine

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1

InChI Key

KREUZCYJWPQPJX-HTQZYQBOSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N

Chemical Structure and Properties

trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound belonging to the class of piperidines. Piperidines are a group of organic compounds found in many natural products and pharmaceuticals. This specific molecule contains a hydroxyl group (OH), an amino group (NH2), and a Boc protecting group (Boc stands for tert-butyloxycarbonyl).

Potential Applications

Scientific research on trans-4-Amino-1-boc-3-hydroxypiperidine is ongoing, and its potential applications are being explored. Here are some areas of investigation:

  • Synthetic Organic Chemistry

    As a building block for the synthesis of more complex molecules, including potential drug candidates. Source: Sigma-Aldrich product page, trans-4-(boc-amino)-3-hydroxypiperidine:

  • Medicinal Chemistry

    Due to the presence of the functional groups, this molecule may have potential for interacting with biological systems. However, more research is needed.

Trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol. It is classified as a piperidine derivative, specifically a tert-butyl carbamate of 4-amino-3-hydroxypiperidine. The compound is notable for its chirality, existing in specific stereoisomeric forms, which can influence its biological activity and reactivity in

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic or basic conditions to yield the corresponding amine.
  • Formation of Derivatives: The hydroxyl group can undergo esterification or etherification to form various derivatives.

These reactions are essential for synthesizing more complex molecules in pharmaceutical chemistry.

Research indicates that trans-4-amino-1-boc-3-hydroxypiperidine exhibits significant biological activity, particularly in the context of drug development. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Specific activities may include:

  • Antimicrobial Properties: Some studies suggest potential antibacterial activity.
  • Neuroprotective Effects: Its structure may confer neuroprotective properties, making it relevant in treating neurodegenerative diseases.

Trans-4-Amino-1-boc-3-hydroxypiperidine can be synthesized through several methods:

  • Boc Protection Method: Starting from 3-hydroxypiperidine, the amino group is protected using tert-butyloxycarbonyl chloride under basic conditions.
  • Reduction Reactions: The compound can also be synthesized by reducing suitable precursors that contain carbonyl groups adjacent to the piperidine ring.
  • Multi-Step Synthesis: Involves several steps including protection-deprotection sequences and functional group transformations to achieve the desired compound.

Each method has its advantages and may be chosen based on the desired yield and purity.

Trans-4-Amino-1-boc-3-hydroxypiperidine has several applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceutical agents.
  • Research Tool: Utilized in biochemical research for studying enzyme interactions and drug mechanisms.
  • Potential Drug Candidate: Given its biological activities, it may serve as a lead compound for developing new therapeutic agents.

Interaction studies of trans-4-amino-1-boc-3-hydroxypiperidine focus on its binding affinities with various receptors and enzymes. Preliminary studies indicate potential interactions with:

  • Enzymes involved in metabolic pathways, which could affect drug metabolism.
  • Receptors related to neurological functions, suggesting implications in neuropharmacology.

Further studies are needed to characterize these interactions quantitatively and qualitatively.

Trans-4-Amino-1-boc-3-hydroxypiperidine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-hydroxypiperidineLacks tert-butyl protectionMore polar, potentially higher solubility
(3S,4S)-tert-butyl 4-amino-3-hydroxypiperidineDifferent stereochemistryMay exhibit different biological activity
N-Boc-piperidineNo hydroxyl groupUsed primarily as a building block in synthesis

Trans-4-Amino-1-boc-3-hydroxypiperidine's unique combination of functional groups and stereochemistry contributes to its distinct reactivity and biological profile compared to these similar compounds .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.14739250 g/mol

Monoisotopic Mass

216.14739250 g/mol

Heavy Atom Count

15

Wikipedia

TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE

Dates

Last modified: 08-20-2023

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